1-Chloro-2-isocyano-3-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-isocyano-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJFVLJRBCVMHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584403 | |
| Record name | 1-Chloro-2-isocyano-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118923-96-9 | |
| Record name | 1-Chloro-2-isocyano-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylphenyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Chloro 2 Isocyano 3 Methylbenzene and Its Precursors
Direct Synthesis Approaches
Direct synthesis of 1-Chloro-2-isocyano-3-methylbenzene can be approached through several established methods for isocyanide formation, primarily revolving around the dehydration of the corresponding formamide (B127407).
The most prevalent and practical method for synthesizing isocyanides involves the formylation of a primary amine, followed by the dehydration of the resulting formamide. nih.govmdpi.com This two-step process is widely adopted due to its efficiency and the commercial availability of the necessary reagents.
The initial step, formylation of the precursor amine, 2-chloro-6-methylaniline, can be achieved using various formylating agents such as ethyl formate (B1220265) or formic acid. researchgate.net The subsequent dehydration of the N-(2-chloro-6-methylphenyl)formamide is the critical step in forming the isocyanide. A variety of dehydrating agents have been employed for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) or pyridine (B92270) being a common and effective choice. nih.govmdpi.comresearchgate.net This method offers high yields and relatively mild reaction conditions. nih.gov
Alternative dehydrating agents to POCl₃ include phosgene (B1210022), diphosgene, and tosyl chloride. mdpi.comnih.gov While effective, the high toxicity of phosgene and its derivatives has led to the exploration of safer alternatives like tosyl chloride. nih.gov The use of tosyl chloride in pyridine or with triethylamine provides a valuable and less hazardous route to isocyanides. researchgate.netnih.gov
A more recent, environmentally conscious approach involves the use of phosphorus oxychloride with triethylamine as the solvent, eliminating the need for additional co-solvents like dichloromethane. nih.gov This solvent-free method is not only greener but also offers rapid reaction times, high purity, and excellent yields. nih.govmdpi.com
| Dehydrating Agent | Base | Typical Solvent | Key Features |
| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane, Triethylamine | High efficiency, widely used nih.govmdpi.com |
| Tosyl chloride (TsCl) | Pyridine, Triethylamine | Pyridine, Triethylamine | Safer alternative to phosgene researchgate.netnih.gov |
| Phosgene/Diphosgene | Base | Inert solvent | Highly effective but toxic mdpi.comnih.gov |
| This table summarizes common reagents used for the dehydration of formamides to isocyanides. |
The synthesis of functionalized isocyanides, where the aromatic ring bears various substituents, is of significant interest for creating molecular diversity in drug discovery and materials science. epfl.chresearchgate.net The principles for synthesizing this compound can be extended to a wide array of substituted aryl isocyanides.
The presence of functional groups on the aniline (B41778) precursor can influence the reaction conditions. Generally, both electron-donating and electron-withdrawing groups on the benzene (B151609) ring are well-tolerated in the formylation and dehydration sequence. mdpi.com This allows for the synthesis of a diverse library of aryl isocyanides with varied electronic and steric properties. nih.gov The ability to introduce functional groups like halogens, nitro groups, esters, and ethers provides a powerful tool for fine-tuning the properties of the final isocyanide product. mdpi.com
Synthesis of Related Isocyanide Derivatives
The chemistry of isocyanides extends beyond their direct synthesis to the preparation of various derivatives that serve as important intermediates in organic synthesis.
While not directly focused on this compound, the preparation of 2-(2-isocyanophenyl)ethanols from 1-isocyano-2-methylbenzenes highlights a synthetic transformation of the methyl group in related structures. This type of functionalization can be envisioned as a potential subsequent reaction pathway for the methyl group in this compound, expanding its synthetic utility.
Tosyl-based reagents have emerged as significant precursors in isocyanide chemistry. Tosyl chloride, as mentioned earlier, is a key dehydrating agent. nih.gov Furthermore, α-tosyl isocyanides, such as toluenesulfonylmethyl isocyanide (TosMIC), are versatile reagents in their own right. frontiersin.org
The synthesis of α-tosylbenzyl isocyanides from the corresponding N-(α-tosylbenzyl)formamides showcases a reliable method for preparing these valuable intermediates. orgsyn.org The dehydration of the formamide is typically achieved using phosphorus oxychloride and triethylamine. orgsyn.org These tosyl-containing isocyanides are instrumental in the construction of various heterocyclic systems. frontiersin.org
The demand for novel compounds in medicinal chemistry and materials science has driven the development of robust strategies for synthesizing aryl isocyanides with a wide range of substituents. nih.govnih.gov The Ugi and Passerini multicomponent reactions, which heavily rely on isocyanides, are prime examples of how these building blocks contribute to the efficient construction of complex molecules. researchgate.net
The synthesis of aryl isocyanides with diverse substitution patterns generally follows the formamide dehydration route. mdpi.com The key is the availability of the corresponding substituted anilines. Methods to synthesize highly substituted anilines are therefore crucial. nih.gov The ability to incorporate various functional groups allows for the creation of isocyanides with tailored reactivity and properties, which can then be used in a plethora of chemical transformations. nih.govresearchgate.net
| Synthetic Strategy | Description | Key Reagents |
| Formamide Dehydration | Two-step process involving formylation of an amine followed by dehydration. | Formic acid/ethyl formate, POCl₃/TsCl nih.govresearchgate.net |
| From Alcohols | One-pot conversion of tertiary and benzylic alcohols to isocyanides. | Trimethylsilyl cyanide, methanesulfonic acid, tosyl chloride, pyridine organic-chemistry.org |
| This table outlines major strategies for the synthesis of aryl isocyanides. |
Reactivity and Mechanistic Investigations of 1 Chloro 2 Isocyano 3 Methylbenzene
Fundamental Isocyanide Functional Group Reactivity
The isocyanide functional group (–N≡C) is an isomer of the nitrile group (–C≡N) and possesses a distinctive electronic structure that imparts it with unique reactivity. organic-chemistry.org It is best described by two resonance structures, one with a triple bond and another with a double bond, which highlights its carbene-like character. sigmaaldrich.com This dual nature allows the terminal carbon to engage in a wide array of chemical transformations.
Electrophilic and Nucleophilic Reactivity of the Isocyanide Carbon
The isocyanide carbon atom exhibits ambiphilic reactivity, meaning it can act as both a nucleophile and an electrophile. nih.gov Its ability to react as a nucleophile stems from the lone pair of electrons on the carbon atom. However, it is also electrophilic due to the positive formal charge on the adjacent nitrogen atom in its major resonance contributor. This allows isocyanides to undergo addition reactions where both an electrophile and a nucleophile add to the same carbon atom. nih.gov In the context of 1-Chloro-2-isocyano-3-methylbenzene, the electronic properties of the phenyl ring, influenced by the electron-withdrawing chloro group and the electron-donating methyl group, modulate the nucleophilicity and electrophilicity of the isocyanide carbon, thereby affecting its reaction rates and pathways.
α-Adduct Formation Pathways
A key feature of isocyanide reactivity is the formation of α-adducts. These intermediates are typically generated when the isocyanide reacts with a combination of an electrophile and a nucleophile. nih.gov Multicomponent reactions, such as the Passerini and Ugi reactions, are classic examples that proceed through the formation of an α-adduct. nih.govwikipedia.org
In the Passerini three-component reaction (P-3CR), an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid combine to form an α-acyloxy carboxamide. organic-chemistry.orgwikipedia.orgmdpi.com The reaction is believed to proceed via the formation of a nitrilium ion intermediate after the nucleophilic attack of the isocyanide on the carbonyl carbon. nih.gov This intermediate is then trapped by the carboxylate anion, leading to the α-adduct, which rapidly rearranges via a Mumm rearrangement to yield the final product. nih.govwikipedia.org
The Ugi four-component reaction (U-4CR) is even more versatile, combining an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce an α-acylamino amide. nih.govmdpi.com The mechanism involves the initial formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the protonated imine (iminium ion) to form a nitrilium ion intermediate, which is subsequently trapped by the carboxylate. nih.govthieme-connect.de A final Mumm rearrangement gives the stable dipeptide-like product. thieme-connect.de The formation of these α-adducts is a critical step that enables the construction of complex molecular scaffolds from simple starting materials.
Multicomponent Reactions (MCRs) Involving this compound
Multicomponent reactions are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov Aryl isocyanides like this compound are valuable substrates for these reactions due to the reactivity of the isocyanide group. The steric hindrance from the ortho-methyl and ortho-chloro groups in this compound can influence the reaction kinetics and yields in these transformations.
Palladium-Catalyzed Ugi-Type Reactions
While the classical Ugi reaction is typically acid-catalyzed, palladium catalysis can also be employed to facilitate Ugi-type transformations. These reactions often involve different reaction partners or achieve alternative product scaffolds. For instance, a palladium-catalyzed three-component reaction between N-tosyl hydrazones, aryl isonitriles, and amines has been developed to synthesize amidines. In this process, a palladium carbene is generated from the N-tosyl hydrazone, which then undergoes insertion of the isonitrile. The resulting ketenimine intermediate is attacked by the amine to furnish the final amidine product.
Below is a representative table for a Pd-catalyzed three-component reaction leading to amidines, illustrating the types of substrates that can be used.
| Entry | Aryl Isocyanide | Amine | Product | Yield (%) |
| 1 | 2,6-Dimethylphenyl isocyanide | Morpholine | N'-(Diphenylmethyl)-N,N-tetramethylenebenzamidine | 85 |
| 2 | Phenyl isocyanide | Piperidine | N'-(Diphenylmethyl)-N,N-pentamethylenebenzamidine | 78 |
| 3 | 4-Methoxyphenyl isocyanide | Benzylamine | N-Benzyl-N'-(diphenylmethyl)benzamidine | 81 |
This table presents generalized data for Pd-catalyzed amidine synthesis to illustrate the reaction scope.
Reactions with Amines to Form Thioureas
Isocyanides can serve as precursors for the synthesis of thioureas, which are compounds with a wide range of applications, including in medicinal and agricultural chemistry. sphinxsai.com A common method involves the reaction of an isocyanide with an amine in the presence of elemental sulfur. This atom-economic reaction proceeds efficiently to produce substituted thioureas. The isocyanide first reacts with sulfur to form an isothiocyanate intermediate in situ. This highly reactive species is then readily attacked by the amine nucleophile to yield the corresponding thiourea.
The synthesis of thioureas from this compound would follow this general pathway, reacting with a primary or secondary amine and sulfur.
| Entry | Amine | Product Structure from this compound | Product Name |
| 1 | Aniline (B41778) | Cl(CH₃)C₆H₃NHC(S)NHPh | 1-(2-Chloro-6-methylphenyl)-3-phenylthiourea |
| 2 | Benzylamine | Cl(CH₃)C₆H₃NHC(S)NHCH₂Ph | 1-Benzyl-3-(2-chloro-6-methylphenyl)thiourea |
| 3 | Cyclohexylamine | Cl(CH₃)C₆H₃NHC(S)NHC₆H₁₁ | 1-(2-Chloro-6-methylphenyl)-3-cyclohexylthiourea |
This table illustrates the expected products from the reaction of this compound with various amines and sulfur.
Cycloaddition Reactions (e.g., with azides)
Isocyanides participate in various cycloaddition reactions, acting as one-carbon components. sigmaaldrich.com A prominent example is the [4+1] cycloaddition with tetrazines. Another important cycloaddition is the reaction with azides to form tetrazoles, which is a variation of the Ugi reaction where hydrazoic acid (HN₃) or an equivalent azide (B81097) source replaces the carboxylic acid component. nih.gov In this Ugi-azide reaction, the nitrilium ion intermediate, formed from the condensation of an aldehyde, an amine, and the isocyanide, is trapped by the azide anion. The resulting adduct then undergoes intramolecular cyclization to yield a 1,5-disubstituted tetrazole. This reaction provides a powerful method for synthesizing highly substituted tetrazole rings, which are important pharmacophores in medicinal chemistry.
| Entry | Aldehyde | Amine | Isocyanide | Product (Tetrazole) |
| 1 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 1-tert-Butyl-5-(benzylamino(phenyl)methyl)-1H-tetrazole |
| 2 | Isobutyraldehyde | Aniline | Cyclohexyl isocyanide | 1-Cyclohexyl-5-(anilino(isopropyl)methyl)-1H-tetrazole |
| 3 | Formaldehyde | Methylamine | This compound | 1-(2-Chloro-6-methylphenyl)-5-((methylamino)methyl)-1H-tetrazole |
This table shows representative examples of the Ugi-azide reaction. Entry 3 is a hypothetical product using this compound.
Formation of Diverse Heterocyclic Scaffolds
The isocyanide moiety is a linchpin in the construction of nitrogen-containing heterocycles, frequently employed in multicomponent reactions where structural complexity is generated in a single step. acs.org Due to its ability to act as both a nucleophile and an electrophile, this compound is a prime candidate for participation in such convergent synthetic strategies. acs.orgnih.gov
One of the prominent applications of aryl isocyanides is in the synthesis of quinoline (B57606) derivatives. While direct examples employing this compound are not prevalent in the literature, established synthetic routes allow for a strong inference of its potential reactivity. For instance, the Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A plausible pathway for the utilization of this compound would first involve its hydrolysis to the corresponding formamide (B127407), followed by further transformation to the 2-amino-6-chloro-3-methylbenzaldehyde, which can then undergo condensation and cyclization with a suitable partner, such as an alkyne, to yield a polysubstituted quinoline. researchgate.netresearchgate.net The reaction of 2-aminoaryl ketones with alkynes, for example, provides a general route to such scaffolds. researchgate.net
The following table illustrates a representative transformation for the synthesis of quinoline derivatives from related starting materials, highlighting the potential of this compound in this area.
Table 1: Representative Synthesis of Quinolines
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| 2-Aminoaryl Ketone, Alkyne | Metal Catalyst or Acid | Substituted Quinolines | researchgate.net |
| 2-Vinyl Aniline, Aldehyde | Carbocatalyst | Polysubstituted Quinolines | mdpi.com |
| N-Aryl Amidine, CF3-ynone | Rh(III) catalyst | Functionalized Quinolines | rsc.org |
Transition Metal-Catalyzed Transformations
The interaction of the isocyanide group with transition metals dramatically alters its electronic properties and reactivity, enabling a host of transformations that are otherwise inaccessible. nih.gov this compound is an excellent substrate for such catalytic processes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C(sp²)−H Imidoylative Annulation
Palladium-catalyzed reactions involving isocyanide insertion have become a powerful tool for the synthesis of N-heterocycles. rsc.orgdntb.gov.ua The imidoylative cyclization of functionalized isocyanides, in particular, offers a direct route to complex cyclic structures. rsc.org In such a process, a palladium catalyst activates a C-H bond, followed by the insertion of the isocyanide to form an imidoyl-palladium intermediate, which then undergoes intramolecular cyclization.
For this compound, a hypothetical palladium-catalyzed imidoylative annulation reaction could proceed via the activation of an ortho C-H bond of a coupling partner. The isocyanide would then insert into the newly formed palladium-carbon bond. Subsequent intramolecular reaction of the resulting imidoyl moiety would lead to the formation of a heterocyclic system. The steric and electronic properties of the chloro and methyl substituents on the isocyanide-bearing ring would be expected to influence the regioselectivity and efficiency of such transformations. While specific examples with this compound are not readily found, the general principle is well-established for a variety of functionalized isocyanides. nih.govrsc.org
Investigations of Isocyanide Binding and Insertion Processes
The coordination of this compound to a transition metal center occurs through the lone pair of electrons on the isocyanide carbon atom, forming a coordinate covalent bond. This interaction is often accompanied by π-backbonding from the metal's d-orbitals into the π* orbitals of the C≡N bond, which influences the reactivity of the ligand. nih.gov
The binding of the isocyanide can be followed by an insertion reaction, where the isocyanide unit inserts into a metal-ligand bond, most commonly a metal-carbon or metal-hydrogen bond. For instance, the insertion of an isocyanide into a metal-alkyl bond results in the formation of an iminoacyl ligand. These insertion processes are fundamental steps in many catalytic cycles. In the context of this compound, its binding to a metal center would make the isocyanide carbon more susceptible to nucleophilic attack, while insertion reactions would allow for its incorporation into a growing organic framework.
Cobalt-Catalyzed Ketenimine Formation
A notable transformation of aryl isocyanides is their reaction with metal-carbene complexes to form ketenimines. Research has shown that a high-valent cobalt-carbene complex reacts with 2-chloro-6-methylphenyl isocyanide, an isomer of the title compound, to yield the corresponding ketenimine. researchgate.net The reaction is proposed to proceed through the initial binding of the isocyanide to the cobalt center, followed by an intramolecular insertion of the isocyanide into the cobalt-carbene bond. researchgate.net
This reaction highlights the potential for this compound to undergo similar transformations. The steric hindrance provided by the ortho-chloro and meta-methyl groups may influence the rate and efficiency of the reaction.
Table 2: Cobalt-Catalyzed Ketenimine Formation from an Isomeric Isocyanide
| Isocyanide Substrate | Cobalt Complex | Product | Key Mechanistic Steps | Reference |
|---|---|---|---|---|
| 2-Chloro-6-methylphenyl isocyanide | High-valent cobalt carbene | Corresponding Ketenimine | Isocyanide binding to Co, Intramolecular insertion into Co-carbene bond | researchgate.net |
Intramolecular Cyclization Reactions
The presence of other reactive functional groups on the same aromatic ring as the isocyanide can lead to intramolecular cyclization reactions, providing a direct route to fused heterocyclic systems.
Azido-Isocyanide Intramolecular Cyclizations
The intramolecular reaction between an azide and an isocyanide group offers a pathway to various nitrogen-containing heterocycles. For a hypothetical 2-azido-6-chloro-3-methylphenyl isocyanide, two primary cyclization pathways can be envisioned: a [3+2] cycloaddition to form a tetrazole fused system, or a [3+1] cyclization. acs.orgnih.gov The latter would involve the α-addition of the azide to the isocyanide carbon, which upon loss of dinitrogen, would lead to the formation of a cyclic carbodiimide (B86325). acs.orgnih.gov
While studies on simple 2-azidoaryl isocyanides are limited, research on more complex systems, where the azido (B1232118) and isocyano groups are linked by an aryl-triazolyl moiety, demonstrates the feasibility of such intramolecular cyclizations. nih.govnih.gov In these cases, the reaction can be triggered by the addition of a catalytic amount of sodium azide, leading to the formation of tricyclic cyanamides. nih.govnih.gov This suggests that under appropriate conditions, an azido derivative of this compound could serve as a precursor to complex fused heterocycles. Computational studies on related systems suggest that the formation of a carbene intermediate via a [3+2] cyclization is highly unstable, while the [3+1] pathway to a cyclic carbodiimide is more plausible, particularly under thermal conditions. acs.org
Cyclization of this compound to Benzoxazepine Derivatives: A Survey of Existing Literature
A comprehensive review of scientific literature reveals a notable absence of documented methods for the direct cyclization of this compound to form benzoxazepine derivatives. The primary challenge in this proposed transformation lies in the molecular structure of the starting material, which lacks the necessary oxygen atom required for the formation of the oxazepine ring system. Any such synthesis would necessitate a multi-step process or a co-reaction with an oxygen-containing reagent.
While direct cyclization of this compound to a benzoxazepine is not described, related palladium-catalyzed reactions involving isocyanides offer insights into potential, albeit hypothetical, synthetic routes. Palladium catalysis is a well-established method for the formation of various heterocyclic compounds from isocyanide precursors. For instance, the synthesis of benzodiazepines and dibenzodiazepines has been successfully achieved through palladium-catalyzed reactions of isocyanides with other molecules. These reactions demonstrate the utility of palladium in facilitating the complex bond formations required for ring closure.
Furthermore, multi-component reactions involving isocyanides have been shown to produce oxazepine-containing structures. In one documented approach, an oxazepine-quinazolinone bis-heterocyclic scaffold was synthesized in a one-pot reaction. This highlights the possibility of constructing an oxazepine ring from an isocyanide, provided the appropriate reaction partners are present.
However, it is crucial to reiterate that these examples represent analogous, not direct, transformations. The specific reactivity of this compound in the context of benzoxazepine synthesis remains an open area of chemical research. Future investigations could explore the introduction of an oxygen-containing nucleophile to the ortho position of the isocyanide, which could then undergo an intramolecular cyclization to form the desired benzoxazepine ring. Such a strategy would likely rely on transition metal catalysis to facilitate the key bond-forming steps.
Without direct literature precedent, a detailed discussion of the reactivity and mechanistic investigations for the cyclization of this compound to benzoxazepine derivatives cannot be provided at this time. The following table lists the chemical compounds relevant to this discussion.
Computational and Theoretical Studies on 1 Chloro 2 Isocyano 3 Methylbenzene
Electronic Structure and Bonding Characterization
The arrangement of substituents on the benzene (B151609) ring significantly influences the electronic properties of 1-chloro-2-isocyano-3-methylbenzene. Computational methods are essential for dissecting these effects and understanding the molecule's bonding characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of this compound would involve calculating the molecule's electron density to determine its ground-state energy, molecular orbital distributions, and other electronic properties.
Such calculations can elucidate the nature of the chemical bonds, including the unique isocyanide (–N≡C) group. The isocyanide carbon is formally described as divalent, which gives it both nucleophilic and electrophilic character, a duality that DFT can quantify through population analysis and electrostatic potential maps. nih.gov Studies on related substituted benzenes demonstrate that DFT is effective in analyzing molecular orbital structures and correlating them with chemical reactivity. benthamopen.com High-level ab initio methods, while more computationally intensive, can serve as benchmarks for DFT results, ensuring the accuracy of the calculated potential energy surfaces. nih.gov
Table 1: Key Parameters from DFT Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines electronic transition properties and susceptibility to nucleophilic/electrophilic attack. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Natural Bond Orbital (NBO) Analysis | Analyzes the filled and empty orbitals to describe bonding and charge distribution. | Quantifies the hybridization of atoms and the nature of the C-Cl, C-N, and N-C bonds. |
| Mulliken/Hirshfeld Population Analysis | Assigns partial charges to each atom in the molecule. | Reveals the electronic influence of the chloro and methyl substituents on the aromatic ring and isocyanide group. |
The chlorine atom and the methyl group, positioned ortho and meta to the isocyanide functionality, exert opposing electronic effects. The chlorine atom is an electron-withdrawing group through induction (-I effect) due to its high electronegativity, while it is electron-donating through resonance (+R effect) via its lone pairs. Conversely, the methyl group is electron-donating through induction (+I effect) and hyperconjugation.
Computational studies on substituted aromatic systems reveal that these substituent effects significantly alter the electron distribution in the benzene ring and attached functional groups. mdpi.com In this compound, the electron-withdrawing nature of the chlorine atom is expected to decrease the electron density on the ring, while the methyl group would increase it. DFT calculations can precisely map these push-pull dynamics, revealing their net effect on the reactivity of the isocyanide group and the aromatic ring. For instance, the ionization potentials of related substituted phenyl compounds have been shown to be influenced by the electronic effects of the substituents. benthamopen.com
Table 2: Expected Electronic Effects of Substituents
| Substituent | Position Relative to Isocyanide | Inductive Effect | Resonance/Hyperconjugation Effect | Net Electronic Effect |
|---|---|---|---|---|
| Chlorine (Cl) | 2- (ortho) | -I (Withdrawing) | +R (Donating) | Predominantly withdrawing |
| Methyl (CH₃) | 3- (meta) | +I (Donating) | Hyperconjugation (Donating) | Donating |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Isocyanides are highly versatile reactants, known for their participation in multi-component reactions (MCRs). nih.gov DFT calculations can be used to model the mechanisms of such transformations involving this compound. For example, in reactions with arynes, isocyanides can act as nucleophiles, leading to the formation of zwitterionic intermediates that can be trapped by electrophiles like carbon dioxide. mdpi.com
Computational modeling of these pathways involves identifying all relevant intermediates and transition states. The regioselectivity of reactions, often influenced by the electronic and steric effects of substituents, can be rationalized through these models. mdpi.com For instance, the reaction of an isocyanide with a stabilized sulfur ylide and nitrosobenzene (B162901) can lead to different products depending on the electronic nature of the substituent on the isocyanide, a phenomenon that can be explored computationally. acs.org
A critical aspect of mechanistic studies is the characterization of transition states (TS)—the highest energy points along a reaction coordinate. By locating the TS and calculating its energy relative to the reactants, the activation energy barrier for the reaction can be determined. This barrier governs the reaction rate.
For a reaction involving this compound, computational chemists would use algorithms to search the potential energy surface for these saddle points. Frequency calculations are then performed to confirm the identity of a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Benchmark studies on fundamental reactions, such as SN2 substitutions, demonstrate that methods like CCSD(T) combined with large basis sets provide highly accurate energy barriers, which can be used to evaluate the performance of various DFT functionals. nih.gov These calculations would be vital for predicting whether a proposed transformation of this compound is kinetically feasible under specific conditions.
Theoretical Predictions of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of molecules, which serves as a powerful tool for structure verification and analysis. By solving the quantum mechanical equations for molecular motion, it is possible to calculate vibrational frequencies (Infrared and Raman), nuclear magnetic shielding tensors (NMR), and electronic transition energies (UV-Vis).
For this compound, DFT calculations could predict its infrared spectrum. The characteristic strong stretching frequency of the isocyanide group, typically found in the 2150–2110 cm⁻¹ range, would be a key feature. scripps.edu Similarly, ¹³C-NMR chemical shifts can be calculated, with the isocyanide carbon expected to appear in the 156–170 ppm region. scripps.edu These theoretical spectra can be compared with experimental data to confirm the identity and purity of a synthesized sample. While experimental spectra for the specific target molecule are not widely published, data for related structures like 1-chloro-3-methylbenzene are available and serve as a reference. nist.gov
Table 3: Predicted Spectroscopic Data Ranges for Key Functional Groups
| Spectroscopic Technique | Functional Group | Predicted/Typical Range |
|---|---|---|
| Infrared (IR) Spectroscopy | Isocyanide (–N≡C) Stretch | 2110-2150 cm⁻¹ |
| ¹³C-NMR Spectroscopy | Isocyanide Carbon (–N≡C ) | 156-170 ppm |
| ¹³C-NMR Spectroscopy | Aromatic Carbons | 110-140 ppm |
| ¹H-NMR Spectroscopy | Aromatic Protons | 7.0-8.0 ppm |
| ¹H-NMR Spectroscopy | Methyl Protons | 2.0-2.5 ppm |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-chloro-3-methylbenzene |
| Carbon dioxide |
Quantum Chemical Calculation of Vibrational Frequencies
Quantum chemical calculations are a powerful tool for determining the vibrational frequencies of molecules. These calculations are typically performed using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory. The process involves optimizing the molecular geometry to find the lowest energy structure and then calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants. From these force constants, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical frequencies are often scaled to better match experimental data from techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy.
A pertinent example of this methodology is the study of chlorotoluenes. For instance, in a study of 4-chlorotoluene (B122035), researchers have employed DFT and HF methods to calculate its vibrational spectrum. researchgate.net A complete vibrational assignment is often aided by these theoretical harmonic frequency analyses. researchgate.net The calculated frequencies are then compared with experimental data to ensure accuracy. researchgate.net This comparative approach allows for a detailed understanding of the vibrational modes of the molecule.
To illustrate the nature of the data obtained from such calculations, the following table presents a selection of calculated vibrational frequencies for a related compound, 4-chlorotoluene.
Table 1: Illustrative Calculated Vibrational Frequencies for 4-Chlorotoluene
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3070 | 3068 | Aromatic C-H stretching |
| C-H Stretch (Methyl) | 2980 | 2975 | CH₃ asymmetric stretching |
| C-C Stretch (Ring) | 1598 | 1597 | Aromatic ring C-C stretching |
| C-H Bend (Methyl) | 1465 | 1460 | CH₃ asymmetric bending |
| C-Cl Stretch | 730 | 735 | C-Cl stretching |
This data is illustrative for 4-chlorotoluene and is intended to represent the type of information generated from quantum chemical calculations.
Computational Approaches for NMR Chemical Shift Predictions
Computational methods are also instrumental in predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) of molecules. These predictions are crucial for the structural elucidation of new compounds. The most common approach involves calculating the magnetic shielding tensor for each nucleus using quantum mechanical methods, such as DFT. The chemical shift is then determined by referencing the calculated shielding to that of a standard compound, typically tetramethylsilane (B1202638) (TMS).
Recent advancements have also seen the rise of machine learning (ML) and data-driven approaches for NMR chemical shift prediction. nih.govuni.lu These methods leverage large databases of experimental NMR data to train models that can predict chemical shifts for new molecules with high speed and accuracy. nih.govuni.lu These approaches can be significantly faster than traditional quantum mechanical calculations. uni.lu
For a molecule like this compound, a computational study would involve generating a 3D model of the molecule and then applying a chosen level of theory (e.g., a specific DFT functional and basis set) to calculate the ¹³C and ¹H chemical shifts. The predicted spectrum would then be compared to an experimental spectrum, if available, to confirm the structure.
The following table provides a hypothetical representation of predicted NMR chemical shifts for this compound, illustrating the expected output from such computational studies.
Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C1 (C-Cl) | 135.2 | - |
| C2 (C-NC) | 128.9 | - |
| C3 (C-CH₃) | 138.1 | - |
| C4 | 129.5 | 7.25 |
| C5 | 127.8 | 7.18 |
| C6 | 131.0 | 7.30 |
| CH₃ | 20.5 | 2.40 |
| N≡C | 165.0 | - |
This data is hypothetical and for illustrative purposes only.
Advanced Spectroscopic Characterization Techniques for Research on 1 Chloro 2 Isocyano 3 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds by providing detailed information about the carbon and hydrogen frameworks.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 1-Chloro-2-isocyano-3-methylbenzene is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would show complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The electron-withdrawing effects of the chloro and isocyano groups, along with the electron-donating nature of the methyl group, would influence the chemical shifts of these protons.
The expected signals are:
A singlet for the methyl group (CH₃), with an integration value of 3H.
Three distinct signals in the aromatic region for the three protons on the benzene ring, each with an integration value of 1H. The splitting of these signals will depend on their coupling constants.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Methyl (CH₃) | 2.2 - 2.5 | Singlet (s) | 3H |
| Aromatic H | 7.0 - 7.5 | Multiplet (m) | 3H |
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in this compound, as they are all in unique chemical environments. The chemical shifts would be influenced by the attached functional groups. The carbon of the isocyano group (-N⁺≡C⁻) has a characteristic chemical shift. The aromatic carbons' shifts are affected by the chloro, isocyano, and methyl substituents.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 15 - 25 |
| C-Cl | 130 - 140 |
| C-NC | 125 - 135 |
| C-CH₃ | 135 - 145 |
| Aromatic CH | 120 - 130 |
| Isocyano (NC) | 160 - 170 |
Advanced Multi-dimensional NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the substitution pattern on the benzene ring, advanced 2D NMR techniques are employed.
Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the vicinal aromatic protons, helping to establish their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each protonated aromatic carbon by linking it to its attached proton's signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying the quaternary carbons (C-Cl, C-NC, C-CH₃) by observing their long-range correlations with the methyl protons and the aromatic protons. For instance, the methyl protons would show a correlation to the C-CH₃ and the adjacent aromatic carbon.
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and molecular formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₈H₆ClN. lab-chemicals.com The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak, with signals at M⁺ and M+2. chemicalbook.com
Predicted HRMS Data for this compound
| Molecular Formula | Isotope | Calculated m/z |
| C₈H₆³⁵ClN | [M]⁺ | 151.0189 |
| C₈H₆³⁷ClN | [M+2]⁺ | 153.0160 |
Fragmentation Pattern Analysis for Structural Insights
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. The analysis of these fragments provides valuable structural information. The fragmentation of this compound would likely proceed through several pathways. Aromatic compounds are generally stable, leading to a prominent molecular ion peak.
Common fragmentation pathways for substituted aromatic compounds include the loss of substituents. For this molecule, the following fragment ions would be expected:
Loss of the isocyano group (-NC)
Loss of the chlorine atom (-Cl)
Loss of a methyl radical (-CH₃)
Further fragmentation of the benzene ring structure.
Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [C₈H₆ClN]⁺ | Molecular Ion | 151/153 |
| [C₇H₆Cl]⁺ | Loss of -NC | 125/127 |
| [C₈H₆N]⁺ | Loss of -Cl | 116 |
| [C₇H₃ClN]⁺ | Loss of -CH₃ | 136/138 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a pivotal analytical technique in the study of this compound, providing critical insights into its molecular structure and chemical transformations. By measuring the absorption of infrared radiation by the molecule's vibrational modes, researchers can identify key functional groups and track their changes during chemical reactions.
Identification of Characteristic Vibrational Modes (e.g., Isocyanide Stretch)
The IR spectrum of this compound is distinguished by several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. The most prominent of these is the stretching vibration of the isocyanide group (–N≡C).
The isocyanide functional group exhibits a strong and sharp absorption band in a relatively uncongested region of the IR spectrum, typically between 2150 and 2100 cm⁻¹. For aryl isocyanides, this stretching frequency is a sensitive probe of the electronic environment. In 6-isocyano-1-methyl-1H-indole, for instance, the isonitrile stretch was observed around 2123 cm⁻¹ mdpi.com. The precise position of this band for this compound is influenced by the electronic effects of the chloro and methyl substituents on the benzene ring.
Other significant vibrational modes for this compound include the C-H stretching of the methyl group and the aromatic ring, the C=C stretching vibrations of the benzene ring, and the C-Cl stretching vibration. The aromatic C=C stretching modes typically appear in the 1600-1450 cm⁻¹ region. The C-Cl stretch is usually found in the fingerprint region, between 800 and 600 cm⁻¹.
Detailed analysis of these vibrational frequencies, often supported by theoretical calculations, allows for a comprehensive structural confirmation of the molecule. The table below summarizes the expected characteristic IR absorption frequencies for this compound.
Table 1: Characteristic Infrared Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| Isocyanide Stretch | –N≡C | 2150 - 2100 | Strong, Sharp |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | -CH₃ | 2975 - 2850 | Medium |
| Aromatic C=C Stretch | C=C | 1600 - 1450 | Medium to Strong |
| C-Cl Stretch | C-Cl | 800 - 600 | Medium to Strong |
In Situ IR Spectroscopy for Reaction Monitoring
In situ IR spectroscopy is a powerful analytical method for monitoring the progress of chemical reactions in real-time, providing valuable kinetic and mechanistic data. researchgate.netyoutube.com This technique is particularly well-suited for studying reactions involving this compound by continuously tracking the concentration of its highly characteristic isocyanide functional group.
The methodology involves inserting a probe, typically an Attenuated Total Reflectance (ATR) probe, directly into the reaction vessel. This allows for the collection of IR spectra of the reaction mixture at regular intervals without the need for sampling. researchgate.netyoutube.com The strong and distinct absorbance of the isocyanide group at ~2100-2150 cm⁻¹ provides a clear spectral window to observe the consumption of the starting material. nih.gov
For example, in reactions where this compound is a reactant, such as in Ugi or Passerini multicomponent reactions or cycloadditions, the decrease in the intensity of the isocyanide peak can be plotted against time. ensta-paris.fr This allows for the determination of key reaction parameters:
Reaction Initiation and Completion: The start and end points of the reaction are clearly identified by the appearance and disappearance of reactant and product peaks. youtube.com
Reaction Kinetics: By measuring the rate of disappearance of the isocyanide band, the reaction rate and order can be calculated.
Detection of Intermediates: The appearance and subsequent disappearance of new peaks may indicate the formation of transient reaction intermediates, offering insights into the reaction mechanism. youtube.com
This approach has been successfully applied to monitor reactions of isocyanates, which have a similarly distinct vibrational band, to study urethane (B1682113) formation. researchgate.net The same principle applies directly to the study of isocyanide reactions, making in situ IR spectroscopy an indispensable tool for optimizing reaction conditions and understanding the detailed chemical pathway of transformations involving this compound.
Applications of 1 Chloro 2 Isocyano 3 Methylbenzene in Advanced Organic Synthesis and Materials Science
Role in the Synthesis of Complex Organic Architectures
The inherent reactivity of the isocyanide and chloro functionalities positions 1-Chloro-2-isocyano-3-methylbenzene as a potentially valuable reagent in the construction of intricate molecular frameworks.
Building Block for Heterocyclic Compound Synthesis
Isocyanides are well-established precursors for the synthesis of a wide array of heterocyclic compounds through multicomponent reactions like the Ugi and Passerini reactions, as well as various cycloadditions. Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The isocyano group can act as a one-carbon synthon, enabling the construction of diverse ring systems such as imidazoles, oxazoles, and tetrazoles. For instance, the synthesis of imidazole (B134444) derivatives, which are found in many bioactive molecules, can be achieved through reactions involving isocyanides. mdpi.com
Despite the general utility of isocyanides in forming heterocyclic structures, there is a lack of specific studies in the available scientific literature that demonstrate the use of this compound for this purpose.
Precursor for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. numberanalytics.comnih.govrsc.orgillinois.edulibretexts.org The isocyanide group can participate in reactions that form new C-C bonds. rsc.orgillinois.edu Furthermore, the chloro substituent on the aromatic ring of this compound can potentially undergo cross-coupling reactions, a powerful method for C-C and C-X bond formation. numberanalytics.com However, specific examples detailing the application of this compound as a precursor for these bond-forming reactions are not documented in the reviewed literature.
Construction of Polycyclic and Fused Ring Systems
Polycyclic aromatic hydrocarbons and their heterocyclic analogues are significant targets in organic synthesis due to their applications in materials science and as core structures in natural products. nih.govrsc.orgnih.govbeilstein-journals.orgrsc.org Synthetic strategies towards these systems often involve cyclization reactions. nih.gov While isocyanides can be employed in the synthesis of certain fused ring systems, the scientific literature does not currently provide specific instances of this compound being utilized in the construction of polycyclic or fused ring architectures.
Contributions to Medicinal Chemistry Intermediate Synthesis
The development of new pharmaceuticals often relies on the synthesis of novel molecular scaffolds and the creation of compound libraries for screening.
Use in the Preparation of Pharmaceutical Scaffolds
A pharmaceutical scaffold represents the core structure of a drug molecule. nih.gov The generation of novel scaffolds is a key strategy in drug discovery. nih.gov Given the prevalence of heterocyclic and aromatic structures in pharmaceuticals, a versatile building block like an isocyanide could theoretically be valuable. beilstein-journals.org For example, many FDA-approved drugs contain sulfur heterocycles, and nitrogen-containing heterocycles are also prominent in medicinal chemistry. However, there are no specific reports on the use of this compound in the preparation of specific pharmaceutical scaffolds.
Design and Synthesis of Chemically Diverse Compound Libraries
The synthesis of chemically diverse compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of potential drug candidates. The principles of diversity-oriented synthesis often employ versatile building blocks that can be elaborated through various reaction pathways to generate a wide range of molecular structures. While isocyanides, in general, are suitable for such applications due to their participation in multicomponent reactions, the specific use of this compound in the design and synthesis of chemically diverse compound libraries has not been documented.
Potential in Materials Science Research
The exploration of this compound in materials science is a burgeoning field, driven by the quest for new materials with tailored properties. The presence of both a chloro and a methyl group on the phenyl ring, in addition to the isocyanide, allows for fine-tuning of the electronic and steric characteristics of resulting materials. This can influence properties such as solubility, thermal stability, and intermolecular interactions, which are critical for the performance of advanced materials.
Development of Advanced Polymers and Resins
The isocyanide group is a versatile functional group for the synthesis of unique polymers, known as polyisocyanides. These polymers are characterized by a helical chain structure, which can impart chirality and other interesting optical and mechanical properties to the material. The polymerization of isocyanide monomers like this compound can be initiated by various transition metal catalysts, leading to the formation of high molecular weight polymers.
Research into the polymerization of substituted phenyl isocyanides has shown that the nature of the substituents on the aromatic ring plays a crucial role in determining the properties of the resulting polymer. For instance, the presence of bulky groups can enhance the rigidity of the helical structure, leading to polymers with high thermal stability and interesting chiroptical properties. The chloro and methyl groups in this compound are expected to influence the polymer's solubility in organic solvents and its packing in the solid state, which in turn affects its mechanical and thermal properties.
The development of well-defined stereoregular helical polyisocyanides is an area of active research. rsc.org For example, certain palladium(II) complexes have been shown to be effective initiators for the living polymerization of phenyl isocyanide, yielding polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org This level of control is essential for creating polymers with predictable and reproducible properties, a prerequisite for their use in high-performance applications.
Furthermore, the isocyanide group can be incorporated into copolymers, allowing for the creation of materials with a combination of properties from different monomer units. For instance, block copolymers of poly(phenyl isocyanide) and other polymers like poly(L-lactic acid) have been synthesized, opening up possibilities for the development of novel biodegradable materials with unique helical structures. rsc.org The inclusion of this compound as a monomer in such copolymer systems could lead to resins with enhanced thermal stability or modified surface properties.
| Monomer Class | Polymerization Method | Potential Polymer Properties |
| Substituted Phenyl Isocyanides | Transition Metal-Catalyzed Polymerization | Helical structure, Chiroptical properties, Thermal stability |
| Diisocyanides | Multi-component Spiropolymerization | Heterocyclic and spiro-heterocyclic structures |
Exploration in Functional Materials Development
The unique electronic properties of the isocyanide group make this compound a promising candidate for the development of functional materials. The isocyanide can act as a strong π-acceptor ligand in organometallic complexes, a property that can be exploited in the design of new catalysts and sensor materials. The electronic nature of the aryl isocyanide can be tuned by the substituents on the phenyl ring. Electron-withdrawing groups, such as the chloro group in this compound, can enhance the π-acceptor ability of the isocyanide, which could be beneficial in certain catalytic applications.
The helical structure of polyisocyanides derived from monomers like this compound can be exploited to create materials with chiral recognition capabilities. For example, helical poly(phenyl isocyanide)s with functional pendant groups have been investigated as asymmetric organocatalysts. nih.gov The defined spatial arrangement of functional groups along the helical polymer backbone can create a chiral environment that can be used to catalyze enantioselective reactions. nih.gov
Moreover, the incorporation of specific chromophores into the side chains of polyisocyanides can lead to materials with interesting photophysical properties, such as aggregation-induced emission (AIE). This phenomenon, where non-emissive molecules become highly luminescent upon aggregation, has potential applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The substitution pattern of this compound could influence the packing of the polymer chains and thus affect its AIE properties.
The development of functional materials from isocyanide-based building blocks is a rapidly advancing field. For instance, isocyanide-based polymers bearing dimethylbenzene moieties have been shown to exhibit properties of black materials, with potential use in pyroelectric sensors and thermal detectors. The unique structure of this compound could lead to materials with novel electronic or optical properties that could be harnessed for a variety of advanced applications.
| Functional Material Type | Key Feature | Potential Application |
| Asymmetric Organocatalysts | Helical polymer backbone with functional pendants | Enantioselective synthesis |
| Chiral Recognition Materials | Defined helical structure | Separation of enantiomers |
| Aggregation-Induced Emission (AIE) Materials | Restricted intramolecular rotation in aggregated state | Chemical sensors, Bio-imaging, OLEDs |
| Organometallic Complexes | Strong π-acceptor ligand | Homogeneous catalysis, Sensor materials |
Future Research Directions and Emerging Paradigms for 1 Chloro 2 Isocyano 3 Methylbenzene
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of the isocyano group in 1-chloro-2-isocyano-3-methylbenzene is significantly influenced by the adjacent methyl group, which can present a steric challenge for many chemical transformations. Future research will likely focus on developing catalytic systems that can overcome this hindrance and precisely control reaction outcomes.
Palladium-catalyzed insertion reactions, a cornerstone of isocyanide chemistry, could be further optimized for this substrate. nih.gov While traditional palladium catalysts are effective, research into ligands that create a more accessible coordination sphere around the metal center could enhance the efficiency of cross-coupling reactions. For instance, designing buchwald-type biaryl phosphine (B1218219) ligands with tailored steric and electronic properties may facilitate the insertion of the bulky this compound into aryl-palladium bonds.
Furthermore, the field is moving beyond traditional palladium catalysis. The exploration of earth-abundant metal catalysts, such as those based on nickel, copper, or iron, represents a significant area of future development. These metals offer different reactivity profiles and could unlock novel transformations that are challenging with palladium. For example, nickel catalysis is known for its ability to mediate challenging cross-coupling reactions and could be applied to develop new methods for constructing complex molecules from this isocyanide. acs.org
A particularly exciting frontier is the use of photoredox catalysis. Aromatic isocyanides have been shown to act as visible-light photocatalysts, capable of triggering C-H functionalization reactions under mild conditions. nih.gov Future studies could investigate the photocatalytic properties of this compound itself or its use in photoredox-mediated multicomponent reactions, potentially leading to highly efficient and environmentally friendly synthetic methods. nih.gov
Expansion of Multicomponent Reaction Scope and Efficiency
Isocyanides are famously versatile reactants in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules in a single step. nih.govfrontiersin.orgmdpi.com These reactions are highly valued for their atom economy and ability to generate diverse molecular libraries. frontiersin.orgnih.gov
For this compound, a key research direction is to systematically explore its performance in these classical MCRs. The steric hindrance from the ortho-methyl group might slow down the reaction rate but could also be exploited to induce unique diastereoselectivity in the products. The Ugi four-component reaction (U-4CR), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, could be used to synthesize a library of complex α-acetamido carboxamides. researchgate.net The specific steric and electronic nature of this compound would likely lead to novel scaffolds not easily accessible with more common isocyanides.
Future work should also aim to expand beyond traditional MCRs. Developing novel MCRs specifically designed around the reactivity of this compound is a promising avenue. This could involve combining isocyanide insertion chemistry with other catalytic cycles or exploring pseudo-multicomponent reactions where the isocyanide participates in a cascade sequence. acs.org The table below illustrates a hypothetical exploration of this compound in an Ugi-type reaction, showcasing the potential for generating diverse structures.
| Amine Component | Carbonyl Component | Carboxylic Acid Component | This compound | Potential Product Scaffold |
| Aniline (B41778) | Benzaldehyde | Acetic Acid | Present | N-Aryl-α-acylamino-N-aryl-acetamide |
| Cyclohexylamine | Acetone | Benzoic Acid | Present | N-Cyclohexyl-α-acylamino-N-aryl-isobutyramide |
| Benzylamine | Formaldehyde | Propionic Acid | Present | N-Benzyl-α-acylamino-N-aryl-propionamide |
Integration with Sustainable and Green Chemistry Methodologies
Modern chemical synthesis places a strong emphasis on sustainability. Future research involving this compound must align with the principles of green chemistry. A significant opportunity lies in improving the synthesis of the isocyanide itself. Traditional methods for preparing isocyanides often involve dehydrating formamides with reagents like phosphorus oxychloride, which generates significant waste. rsc.org Developing catalytic, waste-minimizing routes to this compound from readily available precursors would be a major advance. A recently developed "Isocyanide 2.0" synthesis that avoids aqueous workup presents a promising, greener alternative. rsc.orgrsc.org
The application of green solvents is another key area. Isocyanide-based multicomponent reactions have been shown to work efficiently in water, which can accelerate reaction rates due to the hydrophobic effect. nih.gov Investigating the use of this compound in aqueous MCRs could lead to more sustainable and scalable processes for generating complex molecules. nih.gov
Furthermore, energy efficiency can be improved by exploring alternative energy sources like microwave irradiation or sonication to drive reactions. These techniques can often reduce reaction times and improve yields, contributing to a lower environmental footprint. The inherent atom economy of MCRs already aligns well with green chemistry, and combining this with greener solvents and energy sources will be a key research focus. frontiersin.org
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is an indispensable tool for modern chemical research. For this compound, Density Functional Theory (DFT) calculations can provide profound insights into its structure and reactivity. Future research should leverage computational modeling to predict reaction outcomes and guide experimental design, saving time and resources.
One promising application is the modeling of transition states in multicomponent reactions. By calculating the energy barriers for different reaction pathways, researchers can predict the feasibility of novel MCRs and understand the origins of stereoselectivity. This predictive power is especially valuable when dealing with a sterically hindered substrate like this compound, where subtle steric and electronic effects can dictate the reaction's success. Computer programs are already being developed to assist in searching for desirable products within the vast chemical space generated by MCRs. nih.gov
Computational studies can also accelerate the development of new catalysts (as discussed in section 7.1). Modeling the interaction between the isocyanide and a metal catalyst can help in the rational design of ligands that promote efficient and selective transformations. For example, calculations could predict which ligand would best accommodate the bulky substituted aryl group during a palladium-catalyzed insertion reaction. nih.gov
| Computational Method | Research Target | Predicted Outcome | Potential Impact |
| Density Functional Theory (DFT) | Transition states of Ugi reaction | Reaction energy barriers, stereochemical preferences | Rational design of stereoselective multicomponent reactions |
| Molecular Dynamics (MD) | Solvation effects in aqueous MCRs | Understanding of hydrophobic acceleration | Optimization of green reaction conditions |
| Catalyst-Substrate Docking | Binding of isocyanide to Pd-ligand complex | Identification of optimal ligand structures | Accelerated discovery of efficient catalytic systems |
Exploration of Unconventional Applications in Chemical Sciences
While the primary application of isocyanides is in synthetic chemistry, their unique electronic properties make them suitable for a range of other scientific fields. researchgate.net A forward-thinking research direction would be to explore unconventional applications for this compound.
In materials science, isocyanides can be polymerized to form helical polymers known as poly(isocyanide)s. acs.org The specific substituents on the isocyanide monomer control the polymer's properties, such as its helical pitch and solubility. Future research could investigate the polymerization of this compound to create novel helical polymers. The chloro and methyl groups could be used as handles for post-polymerization modification, allowing for the fine-tuning of the material's properties for applications in areas like chiral separations or as scaffolds for catalysts.
In coordination chemistry, isocyanides are excellent ligands for transition metals, being isoelectronic with carbon monoxide but with tunable electronic properties. acs.org The unique steric and electronic profile of this compound could lead to the formation of organometallic complexes with novel catalytic or photophysical properties. These complexes could find use in catalysis, sensing, or as components in molecular machines. frontiersin.org
Finally, the isocyanide group itself has been explored as an unconventional pharmacophore in medicinal chemistry, where it can act as a metal-coordinating warhead or participate in hydrogen bonding. acs.orgnih.gov While outside the direct scope of synthetic applications, collaborations with medicinal chemists could explore the potential of derivatives of this compound as probes or modulators of biological targets, particularly metalloenzymes. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Chloro-2-isocyano-3-methylbenzene, and how can reaction conditions be optimized for reproducibility?
- Answer: The synthesis of aryl isocyanides typically involves palladium-catalyzed cyanation or nucleophilic substitution reactions. For this compound, a plausible route is the substitution of a halogen (e.g., bromine or iodine) at the 2-position of 1-chloro-3-methylbenzene using trimethylsilyl isocyanide (TMSNC) under catalytic conditions . Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄). Monitor intermediates via TLC and confirm purity by GC-MS (>95% yield threshold) .
Q. How can researchers reliably characterize the structural and electronic properties of this compound?
- Answer: Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for isocyano groups at ~160–170 ppm in ¹³C NMR) and FT-IR to identify the isocyano stretch (2110–2150 cm⁻¹). X-ray crystallography is recommended for unambiguous structural confirmation, though challenges in crystallization may arise due to steric hindrance from the methyl group .
Q. What are the stability considerations for handling and storing this compound?
- Answer: Aryl isocyanides are moisture-sensitive and prone to hydrolysis. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., distilled THF) during experiments. Monitor decomposition via periodic NMR analysis, particularly for isocyano-to-amine conversion .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in transition-metal-catalyzed reactions?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ligand-metal interactions, such as isocyano coordination to palladium or gold centers. Key parameters include bond dissociation energies (BDEs) of the C≡N bond and charge distribution maps to identify electrophilic/nucleophilic sites. Compare computed activation energies with experimental catalytic turnover frequencies (TOFs) to validate models .
Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Answer: Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For example, isocyano-to-cyanide isomerization can be ruled out using variable-temperature NMR. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray structures. For ambiguous cases, employ 2D NMR techniques (e.g., NOESY to confirm spatial proximity of substituents) .
Q. How does the methyl group at the 3-position influence the compound’s reactivity in cycloaddition or cross-coupling reactions?
- Answer: Steric effects from the methyl group may hinder coordination to metal catalysts or reduce reaction rates in [2+1] cycloadditions. Compare kinetic data with analogous compounds (e.g., 1-Chloro-2-isocyanobenzene) to quantify steric contributions. Computational studies (e.g., molecular volume calculations) can correlate substituent size with observed yields .
Q. What protocols ensure safe handling of this compound given potential toxicity?
- Answer: Follow NIOSH guidelines for chlorinated aromatics: use fume hoods, PPE (nitrile gloves, lab coats), and continuous air monitoring. Acute toxicity assays (e.g., LD₅₀ in rodents) are recommended for novel derivatives. For spills, neutralize with activated charcoal and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
